ETHYL (R)-3-((TERT-BUTYLDIMETHYLSILYL)OXY)BUTANOATE
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Overview
Description
Ethyl ®-3-(tert-butyldimethylsiloxy)butanoate: is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethyl ester group and a tert-butyldimethylsiloxy group attached to a butanoate backbone. This compound is of significant interest in synthetic organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl ®-3-(tert-butyldimethylsiloxy)butanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The tert-butyldimethylsiloxy group is introduced through a silylation reaction, where a hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine .
Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl ®-3-(tert-butyldimethylsiloxy)butanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The tert-butyldimethylsiloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable base.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Ethyl ®-3-(tert-butyldimethylsiloxy)butanoate is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies .
Biology and Medicine: In biological and medicinal research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its ester and silyl ether functionalities are often employed in the design of prodrugs and other pharmacologically active compounds .
Industry: In the industrial sector, Ethyl ®-3-(tert-butyldimethylsiloxy)butanoate is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer chemistry and material science .
Mechanism of Action
The mechanism of action of Ethyl ®-3-(tert-butyldimethylsiloxy)butanoate is primarily determined by its functional groups. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol. The tert-butyldimethylsiloxy group serves as a protective group, preventing unwanted reactions at the hydroxyl site. This protection is crucial in multi-step synthetic processes, allowing for selective reactions at other sites on the molecule .
Comparison with Similar Compounds
Ethyl 3-hydroxybutanoate: Lacks the tert-butyldimethylsiloxy group, making it less stable and less versatile in synthetic applications.
Methyl ®-3-(tert-butyldimethylsiloxy)butanoate: Similar structure but with a methyl ester group instead of an ethyl ester group, leading to different reactivity and properties.
tert-Butyldimethylsiloxyacetaldehyde: Contains a similar silyl ether group but with an aldehyde functionality, resulting in different chemical behavior.
Uniqueness: Ethyl ®-3-(tert-butyldimethylsiloxy)butanoate stands out due to its combination of an ethyl ester and a tert-butyldimethylsiloxy group. This unique structure provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C12H26O3Si |
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Molecular Weight |
246.42 g/mol |
IUPAC Name |
ethyl (3R)-3-[tert-butyl(dimethyl)silyl]oxybutanoate |
InChI |
InChI=1S/C12H26O3Si/c1-8-14-11(13)9-10(2)15-16(6,7)12(3,4)5/h10H,8-9H2,1-7H3/t10-/m1/s1 |
InChI Key |
YBEHVAVLIUANQX-SNVBAGLBSA-N |
Isomeric SMILES |
CCOC(=O)C[C@@H](C)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CCOC(=O)CC(C)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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